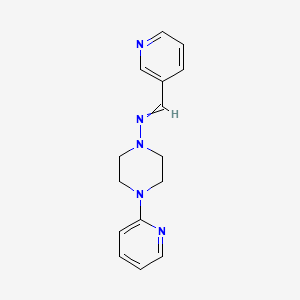![molecular formula C11H9Cl3N2O2S B5768597 3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)
3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to one of the carbon atoms in the ring, and a 2,3,4-trichlorophenyl group attached to the nitrogen atom in the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation, cycloaddition reactions, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonyl group might increase the compound’s reactivity .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 . This suggests that 3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole could be used in molecular docking studies to understand the interaction of the compound with biological targets.
Synthesis of Other Compounds
This compound can be used as an intermediary for synthesizing other compounds. For example, it can be used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .
Proinsecticides
Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine . This suggests that 3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole could potentially be used in the development of proinsecticides.
Structural and Spectroscopic Investigations
The compound can be used in structural and spectroscopic investigations. The molecular crystal structure can be determined, along with the impact of substitutions on the geometry of the imidazole units .
Development of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Therefore, 3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole could potentially be used in the development of functional molecules for various applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-1-(2,3,4-trichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O2S/c1-6-5-7(2)16(15-6)19(17,18)9-4-3-8(12)10(13)11(9)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYAIVZSWAXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)


![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)

